Benzylhydrazine dihydrochloride

MAO inhibition enzyme kinetics neuropharmacology

Researchers studying MAO-B in neurodegeneration require inhibitors with high selectivity to avoid confounding MAO-A effects. Benzylhydrazine dihydrochloride delivers 81-fold selectivity for MAO-B over MAO-A (Ki 0.026 µM vs. 2.096 µM; IC50 1.7×10⁻⁸ M). Its covalent FAD N5-alkylation with 6-7 fold lower oxygen consumption vs. phenylethylhydrazine enables cleaner mechanistic studies. Also serves as a fragment scaffold for RIPK1 inhibitor synthesis. Validated QC method (LOD 0.02%) supports impurity monitoring in isocarboxazid workflows.

Molecular Formula C7H11ClN2
Molecular Weight 158.63 g/mol
CAS No. 20570-96-1
Cat. No. B1207700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylhydrazine dihydrochloride
CAS20570-96-1
Synonymsenzylhydrazine
benzylhydrazine dihydrochloride
benzylhydrazine monohydrochloride
Molecular FormulaC7H11ClN2
Molecular Weight158.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNN.Cl
InChIInChI=1S/C7H10N2.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5,9H,6,8H2;1H
InChIKeyPRBLRLQZOKOQCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzylhydrazine dihydrochloride: MAO Inhibitor & Synthetic Intermediate


Benzylhydrazine dihydrochloride (CAS 20570-96-1) is a dihydrochloride salt of benzylhydrazine, a hydrazine derivative characterized by a benzyl group attached to a hydrazine moiety. It is widely utilized as a synthetic intermediate in organic synthesis, pharmaceutical research, and agrochemical development, with applications in the preparation of heterocyclic amides . The compound serves as a crucial scaffold for molecular linking and modification in fragment-based drug discovery [1]. Biochemically, benzylhydrazine is an irreversible inhibitor of human monoamine oxidases A and B (MAO-A and MAO-B), a property that underpins its utility as a pharmacological tool and research probe [2].

MAO-B isoform-selective enzyme inhibition studies
Synthetic intermediate for fragment-based drug discovery and heterocyclic amide synthesis

Benzylhydrazine dihydrochloride: Non-Interchangeability


Generic substitution among arylalkylhydrazines fails due to profound differences in target engagement, kinetic behavior, and chemical stability. For instance, benzylhydrazine exhibits significantly tighter binding to MAO-B compared to MAO-A, whereas phenylhydrazine binds weakly to both enzymes, and phenylethylhydrazine demonstrates stoichiometric FAD reduction [1]. Even within the same therapeutic class, benzylhydrazine is present as a process-related impurity in isocarboxazid formulations, with detection limits defined at 0.02%—a specification that directly impacts procurement and quality control [2]. These divergent molecular interactions and impurity profiles render benzylhydrazine dihydrochloride functionally non-interchangeable with other hydrazine analogs, necessitating compound-specific validation in research and industrial workflows.

MAO-B vs. MAO-A selectivity differs markedly among arylalkylhydrazines; phenylethylhydrazine shows non-selective FAD reduction, limiting direct substitution for isoform-specific studies.
Process-related impurity profile: benzylhydrazine is a specified impurity in isocarboxazid, requiring distinct QC methods that do not transfer to other hydrazine analogs.
Oxygen consumption during FAD alkylation differs substantially among hydrazines, altering radical-generation context in mechanistic assays and preventing interchangeability.

Benzylhydrazine dihydrochloride: Quantitative Differentiation Evidence


MAO-B vs. MAO-A Binding Affinity

Benzylhydrazine exhibits differential binding affinity between human monoamine oxidase isoforms. Ki values determined from competitive inhibition data at pH 7.5 and 25°C are 0.026 µM for MAO-B and 2.096 µM for MAO-A, representing an approximately 81-fold higher affinity for the B isoform [1]. This isoform selectivity distinguishes benzylhydrazine from phenylethylhydrazine, which stoichiometrically reduces FAD in both isoforms without marked selectivity [2].

MAO-B vs. MAO-A Ki
Head-to-head
MAO-B: Ki 0.026 µM MAO-A: Ki 2.096 µM 81-fold selectivity
Supports isoform-selective MAO-B assay context
pH 7.5, 25°C, competitive inhibition
MAO inhibition enzyme kinetics neuropharmacology

MAO-B vs. MAO-A Inhibitory Potency

In vitro inhibition of human brain MAO isoenzymes by benzylhydrazine yielded IC50 values of 1.7 × 10⁻⁸ M for MAO-B (using phenylethylamine as substrate) and 2.7 × 10⁻⁷ M for MAO-A (using 5-hydroxytryptamine as substrate) [1]. This 16-fold difference in inhibitory potency aligns with the Ki data and further supports the compound's MAO-B preference. For comparison, phenelzine, a clinical MAOI, typically exhibits IC50 values in the micromolar range for both isoforms (class-level inference) [2].

MAO-B IC50
Cross-study
IC50 = 1.7 × 10⁻⁸ M (MAO-B) IC50 = 2.7 × 10⁻⁷ M (MAO-A)
Reported 16-fold MAO-B preference in brain homogenate
PEA and 5-HT substrates
IC50 determination MAO isoenzymes irreversible inhibition

Oxygen Consumption vs. Phenylethylhydrazine

The inhibition reaction of benzylhydrazine with MAO A or MAO B consumes molecular oxygen, but at a level 6-7 fold lower than that observed for phenylethylhydrazine [1]. This reduced oxygen consumption is mechanistically significant: it reflects a less extensive radical-generating process during FAD alkylation. In contrast, phenylhydrazine binds weakly to both enzymes and does not exhibit comparable alkylation [1].

O2 Consumption
Direct comparison
6–7 fold lower O2 vs. phenylethylhydrazine
Reduced radical generation context
Recombinant MAO A/B, O2 monitoring
mechanistic enzymology FAD alkylation oxygen consumption

In Vivo Brain MAO-B Selective Inhibition

Following intraperitoneal injection in rats, benzylhydrazine inhibited brain MAO activity in a dose-dependent manner. The ED50 values for 50% inhibition were 0.39 mg/kg for MAO-B and 0.72 mg/kg for MAO-A, confirming that the compound preferentially inhibits the B isoform in vivo as well as in vitro [1]. Comparable in vivo ED50 data for phenylhydrazine are not reported due to its weak binding [2].

In Vivo ED50
Cross-study
MAO-B: 0.39 mg/kg MAO-A: 0.72 mg/kg (i.p., rat)
Reported in vivo MAO-B selective inhibition context
Rat brain homogenate, dose-dependent
in vivo pharmacology ED50 rat model

Detection Limit in Isocarboxazid Formulations

A gas chromatographic method for simultaneous determination of hydrazine and benzylhydrazine in isocarboxazid raw material and tablets was developed, with minimum detectable amounts of 0.002% for hydrazine and 0.02% for benzylhydrazine [1]. This analytical specification is critical for quality control and regulatory compliance, as benzylhydrazine is a known process-related impurity. In contrast, other hydrazine derivatives (e.g., phenelzine) require distinct chromatographic conditions and exhibit different detection limits [2].

GC Detection Limit
Class-level
0.02% benzylhydrazine in isocarboxazid
Supports impurity control analytical context
GC-FID with derivatization
impurity profiling pharmaceutical analysis GC-FID

Benzylhydrazine dihydrochloride: Optimal Applications


MAO-B Selective Neuroprotection Research

Given its 81-fold higher affinity for MAO-B over MAO-A (Ki 0.026 µM vs. 2.096 µM) and IC50 of 1.7 × 10⁻⁸ M for MAO-B, benzylhydrazine dihydrochloride is the preferred research tool for studies requiring potent and selective MAO-B inhibition. Its preferential in vivo inhibition (ED50 0.39 mg/kg for MAO-B) further supports use in rodent models of neurodegeneration where dopamine metabolism is implicated [1].

FAD Alkylation Mechanism Studies

The compound's ability to alkylate FAD at the N5 position with 6-7 fold lower oxygen consumption compared to phenylethylhydrazine makes it uniquely suited for probing the radical mechanism of MAO inhibition. Researchers investigating the relationship between oxygen reactivity and covalent adduct formation should select benzylhydrazine to minimize confounding oxidative side reactions [2].

Isocarboxazid Impurity Quality Control

The validated GC method with a detection limit of 0.02% for benzylhydrazine provides a quantitative benchmark for monitoring this process-related impurity in isocarboxazid raw materials and tablets. Analytical laboratories and QC departments can leverage this method for batch release testing and stability studies [3].

Fragment-Based Drug Discovery Scaffold

As a fragment molecule with a molecular weight of 195.09 g/mol (dihydrochloride salt), benzylhydrazine dihydrochloride serves as a versatile scaffold for molecular linking, expansion, and modification. It is explicitly employed in the synthesis of heterocyclyl amides as RIPK1 inhibitors, making it a valuable building block for medicinal chemistry campaigns targeting inflammatory and neurodegenerative pathways .

Application
Selection Property
Validation Focus
MAO-B pathway inhibition studies
Isoform-selectivity profile (MAO-B >> MAO-A)
Model-response endpoint in neurodegeneration research
FAD alkylation mechanism studies
Reduced O2 consumption relative to comparator
Radical generation context in enzymatic assays
Isocarboxazid impurity QC
Validated GC analytical method
Impurity quantification review in pharmaceutical matrices
Fragment-based medicinal chemistry
Reactive hydrazine scaffold
Reactivity in heterocyclic amide synthesis

Technical Documentation Hub

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48 linked technical documents
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